molecular formula C9H13N3S B8390178 N-methyl-N'-methyl-N'-3-pyridylmethylthiourea

N-methyl-N'-methyl-N'-3-pyridylmethylthiourea

Cat. No. B8390178
M. Wt: 195.29 g/mol
InChI Key: STXYOJGYEDEBEB-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

In 30 ml of toluene was dissolved 2.5 g (0.02 mole) of N-methyl-N-3-pyridylmethylamine followed by addition of 1.5 g (0.02 mole) of methyl isothiocyanate and the mixture was stirred at room temperature overnight. Finally, the solvent was distilled off to give 3.8 g of N-methyl-N'-methyl-N'-3-pyridylmethylthiourea as a yellow viscous oil. This oily product was purified by silica gel column chromatography using HeOH-CHCl3 (1:10) as an eluent to give crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][N:11]=[C:12]=[S:13]>C1(C)C=CC=CC=1>[CH3:10][NH:11][C:12]([N:2]([CH3:1])[CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[S:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN=C=S
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CNCC=1C=NC=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Finally, the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=S)N(CC=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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